(2S)-2-methylpiperidin-4-one; trifluoroacetic acid
CAS No.: 374919-87-6
Cat. No.: VC4850738
Molecular Formula: C8H12F3NO3
Molecular Weight: 227.183
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 374919-87-6 |
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Molecular Formula | C8H12F3NO3 |
Molecular Weight | 227.183 |
IUPAC Name | 2-methylpiperidin-4-one;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C6H11NO.C2HF3O2/c1-5-4-6(8)2-3-7-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7) |
Standard InChI Key | QGYSTDMFHTYSAV-UHFFFAOYSA-N |
SMILES | CC1CC(=O)CCN1.C(=O)(C(F)(F)F)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound consists of two components:
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(2S)-2-Methylpiperidin-4-one: A six-membered heterocyclic ring with a ketone group at position 4 and a methyl group at the chiral C2 position. The (S)-configuration at C2 introduces stereochemical specificity, influencing its reactivity and biological activity .
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Trifluoroacetic acid (TFA): A strong carboxylic acid (pKa ≈ 0.23) that serves as a counterion, enhancing solubility in polar solvents and stabilizing the protonated amine form of the piperidinone .
Table 1: Key Structural Parameters
Stereochemical Implications
Synthesis and Characterization
Direct Acid-Base Reaction
The most common method involves neutralizing (2S)-2-methylpiperidin-4-one with TFA in a polar solvent (e.g., dichloromethane or acetonitrile):
Yields typically exceed 95% under stoichiometric conditions .
Counterion Exchange
For peptides and pharmaceuticals, ion-exchange resins or reverse-phase HPLC replace weaker acids (e.g., acetate) with TFA. This method ensures high purity (>97%) and is scalable for industrial applications .
Analytical Characterization
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¹⁹F NMR Spectroscopy: Distinct signals at δ −76.5 ppm (TFA) and −75.8 ppm (TFA-peptide complexes) confirm ionic pairing .
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Chiral HPLC: Retention time differences between (S)- and (R)-enantiomers validate stereochemical purity .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 227.18 [M+H]⁺, consistent with the molecular formula .
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, 25 mg/mL) but limited solubility in hydrocarbons. TFA’s strong electron-withdrawing effect stabilizes the protonated amine, preventing keto-enol tautomerization of the piperidinone . Accelerated stability studies (40°C/75% RH) show no degradation over 6 months .
Dynamic Behavior in Solution
Solid-state NMR studies of analogous systems reveal two TFA binding modes:
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Dipolar-Ordered Complexes: TFA intercalates between aromatic rings, inducing anisotropic environments detectable via ¹⁹F-¹H HETCOR spectroscopy .
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Mobile Complexes: Rapid chemical exchange between TFA and solvent results in isotropic ¹⁹F NMR signals .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a chiral building block for:
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Kinase Inhibitors: Piperidinones are key motifs in EGFR and ALK inhibitors .
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Antiviral Agents: TFA’s solubility-enhancing properties improve bioavailability of lead compounds .
NMR Spectroscopy Probe
¹⁹F-labeled TFA enables real-time monitoring of peptide condensation and phase separation. For example, in liquid-liquid phase separation (LLPS) studies, TFA’s chemical shift changes correlate with dense-phase formation kinetics .
Table 2: Key Applications and Mechanisms
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